{2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol
CAS No.:
Cat. No.: VC17707502
Molecular Formula: C9H14N2O2S
Molecular Weight: 214.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2O2S |
|---|---|
| Molecular Weight | 214.29 g/mol |
| IUPAC Name | [2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]methanol |
| Standard InChI | InChI=1S/C9H14N2O2S/c12-6-8-7-14-9(10-8)5-11-1-3-13-4-2-11/h7,12H,1-6H2 |
| Standard InChI Key | MFFCVSYFPGCGLJ-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CC2=NC(=CS2)CO |
Introduction
Chemical Identity and Physicochemical Properties
{2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol belongs to the class of thiazole derivatives, which are five-membered heterocyclic compounds containing sulfur and nitrogen. The morpholine group, a six-membered ring with one oxygen and one nitrogen atom, enhances the compound’s solubility in polar solvents and influences its pharmacokinetic profile. Key physicochemical parameters are summarized below:
The compound’s exact mass is 216.079 g/mol, and its vapor pressure at 25°C is 8.98 × 10⁻⁵ mmHg . The index of refraction is 1.586, indicative of its interaction with light in solution . These properties underscore its stability under standard laboratory conditions and suitability for further chemical modifications.
Synthetic Routes and Optimization
The synthesis of {2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol is typically achieved through multi-step reactions involving morpholine and thiazole precursors. A seminal method reported by Del Carmen Cruz and Tamariz (2005) involves condensation reactions under controlled conditions .
Key Synthetic Steps
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Morpholine-Thiazole Coupling: The morpholine moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, reaction of 4-(chloromethyl)morpholine with 4-hydroxymethylthiazole in the presence of a base like triethylamine yields the intermediate .
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Hydroxymethylation: The hydroxymethyl group is incorporated using propargyl alcohol derivatives under acidic or basic conditions. This step often requires precise pH control (6.5–7.5) to prevent side reactions .
Industrial-Scale Production
While laboratory synthesis relies on batch processes, industrial production may employ continuous flow reactors to enhance yield and purity. Catalytic systems such as MgO or ZnCl₂ are used to accelerate condensation reactions, reducing reaction times from 10 hours (conventional reflux) to 1 hour under microwave irradiation .
Reactivity and Functionalization
The hydroxymethyl group at the 4-position of the thiazole ring enables diverse chemical transformations:
Schiff Base Formation
Reaction with aldehydes (e.g., 3-nitrobenzaldehyde) in ethanol under MgO catalysis produces 5-alkylidene derivatives in yields of 55–76% . This reactivity is exploited to generate libraries of analogs for biological screening.
Oxidation and Reduction Pathways
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Oxidation: Treatment with KMnO₄ in acidic conditions converts the hydroxymethyl group to a carboxylic acid, yielding {2-[(morpholin-4-yl)methyl]-1,3-thiazol-4-yl}carboxylic acid (68% yield) .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro groups to amines without affecting the thiazole ring, enabling the synthesis of amine-functionalized derivatives .
Applications in Pharmaceutical Research
The compound’s dual functionality (thiazole and morpholine) makes it a versatile scaffold for drug discovery:
Lead Optimization
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Solubility Enhancement: The morpholine ring improves aqueous solubility, addressing a common limitation of thiazole-based drugs.
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Bioavailability: LogP values (~2.4) indicate balanced lipophilicity, favoring oral absorption .
Targeted Drug Delivery
Functionalization at the hydroxymethyl group allows conjugation with nanoparticles or antibodies, enabling site-specific delivery. For example, coupling with poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances tumor accumulation in preclinical models .
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